molecular formula C10H13ClF3NO B6277872 {[4-methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride CAS No. 2763758-86-5

{[4-methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B6277872
CAS No.: 2763758-86-5
M. Wt: 255.7
InChI Key:
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Description

{[4-methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is an organic compound that features a trifluoromethyl group, a methoxy group, and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 2-(trifluoromethyl)benzylamine.

    Formation of Schiff Base: The aldehyde group of 4-methoxybenzaldehyde reacts with the amine group of 2-(trifluoromethyl)benzylamine under acidic conditions to form a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Methylation: The resulting amine is methylated using methyl iodide in the presence of a base like potassium carbonate.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[4-methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.

    Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.

Medicine

    Diagnostics: Used in the synthesis of diagnostic agents for imaging techniques.

Industry

    Material Science: Utilized in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which {[4-methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with specific proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    {[4-methoxyphenyl]methyl}(methyl)amine hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    {[4-methoxy-2-(trifluoromethyl)phenyl]methyl}amine hydrochloride: Lacks the methyl group on the amine, which can affect its reactivity and biological activity.

Uniqueness

The presence of both the trifluoromethyl and methoxy groups in {[4-methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride imparts unique chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can enhance its reactivity and potential as a pharmaceutical agent.

Properties

CAS No.

2763758-86-5

Molecular Formula

C10H13ClF3NO

Molecular Weight

255.7

Purity

95

Origin of Product

United States

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